![molecular formula C21H20O B14215647 Benzene, 1,1'-[1-(3-hexynyloxy)-2-propynylidene]bis- CAS No. 827605-94-7](/img/structure/B14215647.png)
Benzene, 1,1'-[1-(3-hexynyloxy)-2-propynylidene]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-[1-(3-hexynyloxy)-2-propynylidene]bis-: is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with hexynyloxy and propynylidene groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-[1-(3-hexynyloxy)-2-propynylidene]bis- typically involves multi-step organic reactions. One common method includes the alkylation of benzene derivatives with hexynyl and propynylidene groups under controlled conditions. The reaction often requires catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, 1,1’-[1-(3-hexynyloxy)-2-propynylidene]bis- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles under acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sulfuric acid (H₂SO₄), nitric acid (HNO₃)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alkanes or alkenes.
Applications De Recherche Scientifique
Benzene, 1,1’-[1-(3-hexynyloxy)-2-propynylidene]bis- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism by which Benzene, 1,1’-[1-(3-hexynyloxy)-2-propynylidene]bis- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific biological processes.
Comparaison Avec Des Composés Similaires
Uniqueness: Benzene, 1,1’-[1-(3-hexynyloxy)-2-propynylidene]bis- is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
827605-94-7 |
|---|---|
Formule moléculaire |
C21H20O |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
(1-hex-3-ynoxy-1-phenylprop-2-ynyl)benzene |
InChI |
InChI=1S/C21H20O/c1-3-5-6-13-18-22-21(4-2,19-14-9-7-10-15-19)20-16-11-8-12-17-20/h2,7-12,14-17H,3,13,18H2,1H3 |
Clé InChI |
DUQCRPZIFHREAR-UHFFFAOYSA-N |
SMILES canonique |
CCC#CCCOC(C#C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Furan-3-yl)-2-[(heptadec-8-en-1-yl)sulfanyl]-1,3-oxazole](/img/structure/B14215572.png)
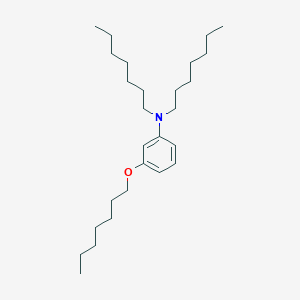

![Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl-](/img/structure/B14215601.png)
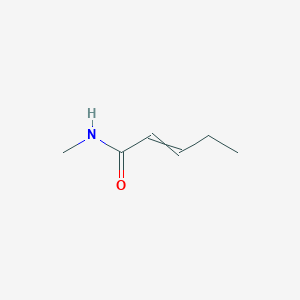
![2-[1-(2-chlorophenyl)ethyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14215609.png)
![3-{2-[2-(2-Iodoethoxy)ethoxy]ethoxy}prop-1-ene](/img/structure/B14215614.png)
![Thiourea, [3-fluoro-4-(pentyloxy)phenyl]-](/img/structure/B14215620.png)
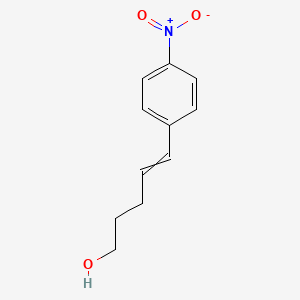
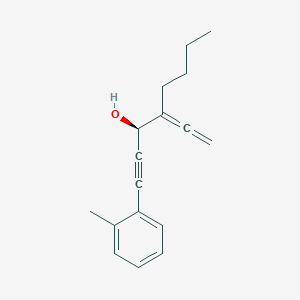

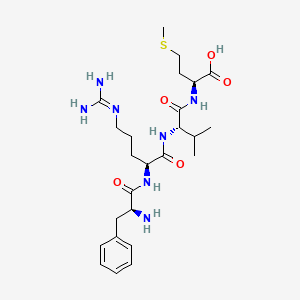

![D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14215662.png)
